

A Head-to-Head Comparison of AC1903 and ML204 in TRP Channel Inhibition

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Compound of Interest

Compound Name: AC1903

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In the landscape of pharmacological tools for studying Transient Receptor Potential (TRP) channels, **AC1903** and ML204 have emerged as key inhibitors for dissecting the roles of specific TRPC subfamilies. This guide provides a comprehensive comparison of their efficacy, selectivity, and mechanisms of action, supported by experimental data to aid researchers in selecting the appropriate tool for their studies. While both compounds have been utilized as inhibitors of the TRPC4/5 subfamily, recent evidence suggests a more complex selectivity profile for **AC1903**, warranting a careful evaluation of their respective properties.

Quantitative Efficacy and Selectivity

The inhibitory potency of **AC1903** and ML204 has been characterized across various TRP channels using cellular assays. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below, providing a quantitative basis for comparison.

Target Channel	AC1903 IC50 (μM)	ML204 IC50 (μM)	Assay Type	Reference
TRPC5	4.06 - 18	2.9 (9-fold less potent than on TRPC4)	Calcium Influx / Electrophysiology	[1][2][3]
TRPC4	1.8 - 18	0.96 - 2.9	Calcium Influx / Electrophysiology	[1][4][5][6]
TRPC3	5.2	Modest Inhibition	Calcium Influx	[1][5]
TRPC6	15	~18 (19-fold less potent than on TRPC4)	Calcium Influx	[1][5][6]
TRPV4	19	No significant inhibition	Calcium Influx	[1]
TRPV1	Weak to no effect	No significant inhibition	Calcium Influx / Electrophysiology	[1][6][7]
TRPA1	Not Reported	No significant inhibition	Calcium Influx / Electrophysiology	[6][7]
TRPM8	Not Reported	No significant inhibition	Calcium Influx / Electrophysiology	[6][7]

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and activation method used. Direct comparison between studies should be made with caution.

Initial reports positioned **AC1903** as a specific and selective inhibitor of TRPC5.[2][8] However, more recent comprehensive profiling has revealed that **AC1903** inhibits multiple TRPC channels, including TRPC3, TRPC4, TRPC5, and TRPC6, as well as TRPV4, with IC50 values in the low micromolar range.[1][8] This broader selectivity profile suggests that **AC1903** should be considered a non-selective TRPC inhibitor.[1]

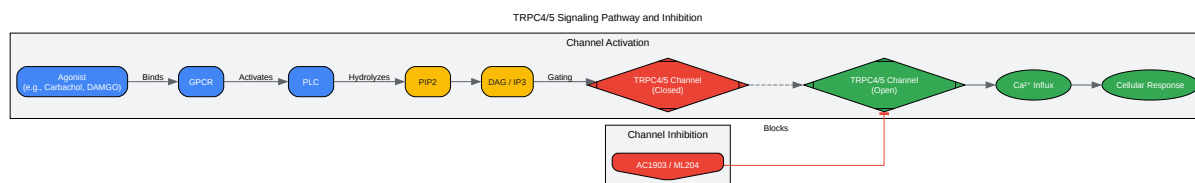
In contrast, ML204 demonstrates a more defined selectivity for TRPC4 and TRPC5 channels. [6][9] It is a potent inhibitor of TRPC4 with an IC₅₀ of approximately 1 μ M in fluorescent-based assays and around 3 μ M in electrophysiological recordings. [5][10] Its selectivity against TRPC6 is notably high, at 19-fold less potency compared to TRPC4. [5][6] Furthermore, ML204 shows minimal to no activity against a panel of other TRP channels, including TRPV1, TRPV3, TRPA1, and TRPM8, at concentrations up to 20 μ M. [6][7]

Mechanism of Action

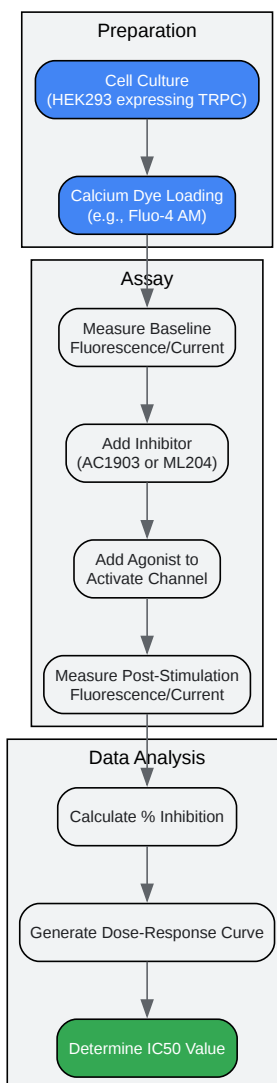
Both **AC1903** and ML204 are understood to act as direct channel blockers. Evidence for ML204 suggests that its inhibitory action is independent of the G-protein coupled receptor (GPCR) activation pathway, indicating a direct interaction with the TRPC4 channel protein itself. [4][6][7] This is supported by experiments showing that ML204 can block TRPC4 currents activated by different mechanisms, including direct G-protein activation with GTPyS. [6][7] The precise binding site and the exact mechanism of channel pore occlusion for both inhibitors are still subjects of ongoing investigation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for TRPC4/5 channel activation and inhibition, as well as a typical experimental workflow for characterizing inhibitors like **AC1903** and ML204.



Inhibitor Characterization Workflow



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